(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13464672
InChI: InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1
SMILES: CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
Molecular Formula: C18H29N3O
Molecular Weight: 303.4 g/mol

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide

CAS No.:

Cat. No.: VC13464672

Molecular Formula: C18H29N3O

Molecular Weight: 303.4 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide -

Specification

Molecular Formula C18H29N3O
Molecular Weight 303.4 g/mol
IUPAC Name (2S)-2-amino-N-[4-[benzyl(ethyl)amino]cyclohexyl]propanamide
Standard InChI InChI=1S/C18H29N3O/c1-3-21(13-15-7-5-4-6-8-15)17-11-9-16(10-12-17)20-18(22)14(2)19/h4-8,14,16-17H,3,9-13,19H2,1-2H3,(H,20,22)/t14-,16?,17?/m0/s1
Standard InChI Key LWWLRYYGOOHGPF-OOHWJJMZSA-N
Isomeric SMILES CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)[C@H](C)N
SMILES CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N
Canonical SMILES CCN(CC1=CC=CC=C1)C2CCC(CC2)NC(=O)C(C)N

Introduction

(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide is a complex organic compound with significant interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of amino acid derivatives, featuring a chiral center, an amino group, a propionamide moiety, and a cyclohexyl ring substituted with a benzyl and ethyl amino group.

Structural Features and Biological Activity

The compound's structure is crucial for its biological activity. It contains a chiral center at the amino acid position, contributing to its chirality, which is essential for interacting with biological targets effectively. The presence of an amino group and a propionamide functional group classifies it as an amino acid derivative.

Structural Representation

FeatureDescription
Chiral CenterLocated at the amino acid position, contributing to chirality.
Amino GroupEssential for biological interactions.
Propionamide MoietyContributes to its classification as an amino acid derivative.
Cyclohexyl RingSubstituted with benzyl and ethyl amino groups, enhancing biological activity.

Synthesis and Purification

The synthesis of (S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamide involves multiple steps, often optimized for yield and purity. Techniques such as chromatography are commonly used for purification to ensure high-quality material for research and development.

Synthesis Steps

  • Initial Preparation: Involves the formation of key intermediates.

  • Coupling Reactions: Used to assemble the final structure.

  • Purification: Typically involves chromatographic methods.

Applications in Research and Development

This compound is primarily used in pharmaceutical research due to its potential therapeutic applications. Its unique structure allows it to interact effectively with biological targets, making it a candidate for drug design.

Potential Therapeutic Applications

  • Neurotransmitter Systems: May influence signaling pathways.

  • Enzyme Inhibition: Could modulate enzyme activity.

  • Receptor Binding: Potential for binding to specific receptors.

Comparison with Similar Compounds

Compounds like (S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamide and (S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamide share structural similarities but differ in their substituents, affecting their biological activities.

CompoundStructure FeaturesBiological Activity
(S)-2-Amino-N-[4-(benzyl-ethyl-amino)-cyclohexyl]-propionamideBenzyl and ethyl amino groupsPotential therapeutic applications
(S)-2-Amino-N-[4-(cyclopropyl-methyl-amino)-cyclohexyl]-propionamideCyclopropyl and methyl amino groupsUsed in amino acid metabolism studies
(S)-2-Amino-N-[4-(benzyl-isopropyl-amino)-cyclohexyl]-propionamideBenzyl and isopropyl amino groupsInvestigated for pharmacological contexts

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